molecular formula C23H24ClN3O6S2 B296982 2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide

2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide

Cat. No. B296982
M. Wt: 538 g/mol
InChI Key: WZYXAEVSRZIQAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide is a synthetic compound that has been extensively researched for its potential use in treating various diseases. It is also known by its chemical name, N-(4-chloro-2-((4-methoxyphenyl)sulfonyl)phenyl)-3-((methyl(methylsulfonyl)amino)methyl)benzamide.

Mechanism of Action

The exact mechanism of action of 2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, and it may also have anti-inflammatory and anti-diabetic effects. It has been found to inhibit the activity of various enzymes involved in tumor growth and inflammation, including COX-2 and 5-LOX.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide in lab experiments is that it has been extensively studied and its mechanism of action is reasonably well understood. However, one limitation is that it may not be effective in all types of cancer or inflammation, and further research is needed to determine its efficacy in different contexts.

Future Directions

There are several potential future directions for research on 2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide. One area of interest is its potential use in combination with other drugs or therapies to enhance its effectiveness. Another area of interest is its potential use in treating other diseases, such as neurodegenerative disorders or infectious diseases. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective derivatives of the compound.

Synthesis Methods

The synthesis of 2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide involves several steps, including the reaction of 4-chloro-2-nitroaniline with 4-methoxybenzenesulfonyl chloride, followed by the reduction of the resulting nitro compound to an amino compound. The amino compound is then reacted with 3-(methyl(methylsulfonyl)amino)benzaldehyde to form the final product.

Scientific Research Applications

2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide has been studied for its potential use in treating various diseases, including cancer, diabetes, and inflammation. It has been shown to have anti-tumor activity in vitro and in vivo, and it may also have anti-inflammatory and anti-diabetic effects.

properties

Molecular Formula

C23H24ClN3O6S2

Molecular Weight

538 g/mol

IUPAC Name

2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide

InChI

InChI=1S/C23H24ClN3O6S2/c1-26(34(3,29)30)20-6-4-5-18(15-20)25-23(28)16-27(19-9-7-17(24)8-10-19)35(31,32)22-13-11-21(33-2)12-14-22/h4-15H,16H2,1-3H3,(H,25,28)

InChI Key

WZYXAEVSRZIQAD-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC(=C1)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC)S(=O)(=O)C

Canonical SMILES

CN(C1=CC=CC(=C1)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC)S(=O)(=O)C

Origin of Product

United States

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